3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide
Description
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide is a synthetic organic compound featuring a furan ring substituted with a 4-chlorophenyl group, linked via a propanamide chain to a 2,6-dimethylphenylamine moiety. The compound’s design combines aromatic and heterocyclic components, which are common in drug discovery for modulating solubility, stability, and target interactions .
Properties
CAS No. |
853311-73-6 |
|---|---|
Molecular Formula |
C21H20ClNO2 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20ClNO2/c1-14-4-3-5-15(2)21(14)23-20(24)13-11-18-10-12-19(25-18)16-6-8-17(22)9-7-16/h3-10,12H,11,13H2,1-2H3,(H,23,24) |
InChI Key |
AEDNGUQVJMSDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.
Formation of Propanamide Moiety: The final step involves the reaction of the substituted furan with 2,6-dimethylaniline under amide formation conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide (CAS 853311-75-8)
- Molecular Formula: C₁₉H₁₄Cl₃NO₂
- Molecular Weight : 394.7 g/mol
- Key Differences : Replaces the 2,6-dimethyl groups with 2,6-dichloro substituents on the phenyl ring.
- However, data on melting points or bioactivity are unavailable .
Compounds 7c–7f ()
- Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)propanamide (7g)
- Molecular Formula : C₁₇H₁₉N₅O₂S₂
- Molecular Weight : 389 g/mol
- Melting Point : 149–199°C
- Key Differences : Replaces the furan ring with a 1,3,4-oxadiazole-thiazole system.
- Implications : The oxadiazole-thiazole moiety introduces additional hydrogen-bonding sites and nitrogen-rich heterocycles, which may improve metabolic stability or target affinity compared to furan .
Heterocyclic Core Modifications
Compound 7f ()
- Structure : 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide
- Molecular Formula : C₂₄H₂₇ClN₄O₄S₂
- Molecular Weight : 535 g/mol
- Melting Point : 84–86°C
- Key Differences : Incorporates a sulfonylpiperidinyl-oxadiazole system instead of furan.
- The larger molecular weight may affect pharmacokinetics (e.g., absorption) .
Pharmacologically Active Propanamide Derivatives
Taranabant ()
- Structure: N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide
- Molecular Formula : C₂₇H₂₅ClF₃N₃O₂
- Molecular Weight : 515.95 g/mol
- Application : Anti-obesity drug.
- Key Differences : Complex substituents including trifluoromethylpyridine and stereochemical centers.
- Implications: Highlights the role of propanamide derivatives in therapeutics, with substituents dictating target specificity (e.g., cannabinoid receptor modulation) .
Implications of Structural Differences
- Electronic Effects : Chlorine substituents (electron-withdrawing) vs. methyl groups (electron-donating) influence aromatic ring reactivity and intermolecular interactions.
- Pharmacological Activity : The furan ring in the target compound may offer balanced lipophilicity for central nervous system penetration, whereas oxadiazole-thiazole systems (as in 7g) could optimize stability in enzymatic environments .
Biological Activity
The compound 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide is a synthetic derivative that combines a furan moiety with an amide structure, potentially endowing it with diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20ClN
- Molecular Weight : 325.83 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from its structure.
The presence of the 4-chlorophenyl group and the furan ring are critical for its biological activity, as both structural elements are known to influence interactions with biological targets.
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing furan rings have been shown to inhibit cancer cell proliferation through various mechanisms:
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in cell survival (e.g., Bcl-2 family proteins).
- Modulation of oxidative stress responses.
-
Case Studies :
- A study demonstrated that furan-containing compounds exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against human cancer cell lines, indicating potent cytotoxic effects .
- Another investigation highlighted that modifications in the phenyl ring, such as the introduction of electron-withdrawing groups like chlorine, significantly enhanced anticancer activity .
Antimicrobial Activity
Compounds similar to 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide have also been evaluated for their antimicrobial properties:
- Activity Against Bacteria :
Research Findings and Data Tables
| Biological Activity | IC50 Values (µg/mL) | Target Cells/Organisms |
|---|---|---|
| Antitumor | 1.61 - 1.98 | Human glioblastoma U251 |
| Antimicrobial | Varies | Gram-positive and negative |
The proposed mechanisms by which 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide exerts its biological effects include:
- Inhibition of Cell Cycle Progression : The compound may interfere with cell cycle checkpoints, leading to cell cycle arrest.
- Induction of Apoptosis : Activation of caspases and modulation of apoptotic pathways have been observed in related compounds.
- Antioxidant Activity : The furan moiety may contribute to scavenging free radicals, reducing oxidative damage in cells.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with DEPT-135 to confirm the furan ring, chlorophenyl group, and amide linkage. For example, the 2,6-dimethylphenyl group shows distinct aromatic proton splitting (δ 6.8–7.2 ppm) .
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Compare experimental data with density functional theory (DFT)-optimized structures to resolve ambiguities in bond angles and torsional strain .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., ESI+ mode) with <3 ppm error .
How can thermal stability and degradation profiles be systematically evaluated?
Q. Advanced Research Focus
- Thermogravimetric analysis (TGA) : Perform under nitrogen (heating rate: 10°C/min) to identify decomposition temperatures. Compare with structurally similar compounds (e.g., furan derivatives with halogen substituents) to assess stability trends .
- Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., glass transition or melting points) and correlate with crystallinity data from powder XRD .
- Accelerated stability studies : Store samples under controlled humidity (40°C/75% RH) for 4 weeks. Monitor degradation products via LC-MS and propose mechanisms (e.g., hydrolysis of the amide bond) .
What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Q. Advanced Research Focus
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular dynamics (MD) simulations : Analyze solvation effects (e.g., in DMSO or water) using GROMACS to predict aggregation behavior or solubility limitations .
- Docking studies : If bioactive, model interactions with target proteins (e.g., COX-2) using AutoDock Vina to rationalize structure-activity relationships (SAR) .
How can contradictions in experimental vs. theoretical data be resolved?
Q. Advanced Research Focus
- Sensitivity analysis : Vary computational parameters (e.g., basis set, solvent model) to identify sources of discrepancy. For example, overestimated bond lengths in DFT may require hybrid functionals (e.g., M06-2X) .
- Multivariate statistics : Apply principal component analysis (PCA) to correlate experimental properties (e.g., solubility, logP) with descriptors like polar surface area or molar refractivity .
- Cross-validation : Replicate synthesis and characterization in independent labs to rule out procedural artifacts .
What strategies are recommended for studying structure-activity relationships (SAR) in biological systems?
Q. Advanced Research Focus
- Analog synthesis : Modify substituents (e.g., replace 4-Cl with 4-F or 4-OCH₃) and test in bioassays (e.g., enzyme inhibition). Use IC₅₀ values to map electronic/steric effects .
- Proteomics : Perform pull-down assays with biotinylated derivatives to identify binding partners. Validate via Western blot or SPR .
- Metabolomics : Track metabolite formation in cell cultures using UPLC-QTOF-MS to infer metabolic stability and toxicity pathways .
How can biodegradation or environmental fate studies be designed for this compound?
Q. Advanced Research Focus
- OECD 301F test : Assess aerobic biodegradability in activated sludge. Monitor via TOC analysis and identify intermediates (e.g., chlorophenols) via GC-MS .
- Photolysis studies : Exclude solutions to UV light (λ = 254 nm) and quantify degradation kinetics. Compare with QSAR predictions for environmental half-life .
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to determine EC₅₀ values for acute toxicity .
What analytical methods are critical for validating batch-to-batch consistency?
Q. Basic Research Focus
- HPLC-DAD : Use a validated method (ICH Q2(R1)) with retention time (±0.1 min) and peak area RSD <2% .
- Karl Fischer titration : Ensure water content <0.5% to prevent hydrolysis during storage .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
How can theoretical frameworks guide the interpretation of nonlinear dose-response data?
Q. Advanced Research Focus
- Hill slope analysis : Fit data to the Hill equation to infer cooperativity or allosteric effects. Compare with negative controls (e.g., scrambled analogs) .
- Systems biology modeling : Use COPASI to simulate metabolic networks and identify off-target interactions that explain hormetic responses .
- Bayesian statistics : Apply Markov chain Monte Carlo (MCMC) methods to quantify uncertainty in EC₅₀ estimates .
What emerging applications in material science could this compound enable?
Q. Advanced Research Focus
- Covalent organic frameworks (COFs) : Functionalize COF-1 or COF-5 with the propanamide group to create porous materials for gas storage (e.g., CO₂) or catalysis .
- OLEDs : Test as an electron-transport layer (ETL) due to the furan ring’s conjugation. Measure electroluminescence efficiency and compare with commercial ETLs .
- Polymer additives : Incorporate into polyamide matrices to enhance thermal stability. Evaluate via TGA and dynamic mechanical analysis (DMA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
